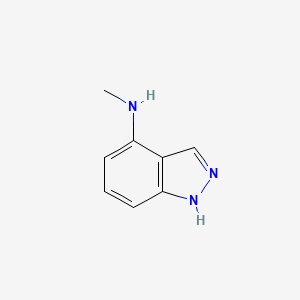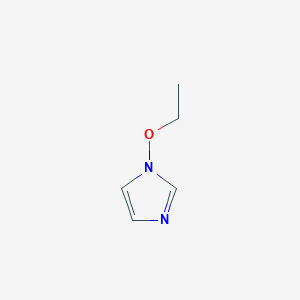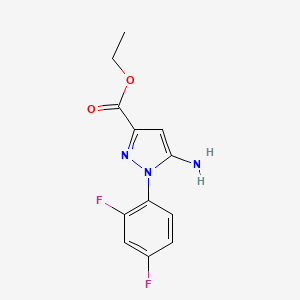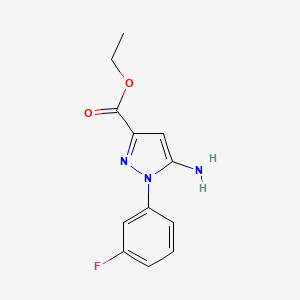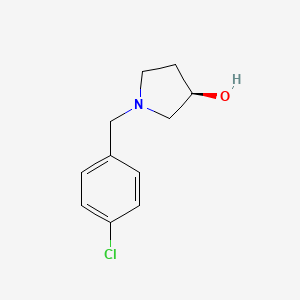
(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopy methods. Unfortunately, the specific molecular structure analysis for “®-1-(4-Chloro-benzyl)-pyrrolidin-3-ol” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “®-1-(4-Chloro-benzyl)-pyrrolidin-3-ol” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as melting point, boiling point, and solubility. For “®-1-(4-Chloro-benzyl)-pyrrolidin-3-ol”, these specific properties are not available in the sources I found .Scientific Research Applications
Synthesis and Intermediate Applications
Large-Scale Synthesis
(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol has been synthesized in large scales for use as an intermediate in the synthesis of bioactive molecules, including efficient procedures developed for its synthesis without using chromatography (Kotian et al., 2005).
Chiral Building Blocks
This compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its stereoselective synthesis, involving 1,3-dipolar cycloaddition and subsequent reactions, demonstrates its importance in creating optically active pharmaceutical intermediates (Karlsson & Högberg, 2001).
Biological and Pharmacological Research
Enzymatic Optical Resolution
The enzymatic optical resolution of racemic N-benzyl-3-pyrrolidinol, a derivative, was investigated, highlighting the compound's relevance in stereoselective biological processes (Horiguchi & Mochida, 1995).
Dopamine Receptor Antagonists
Derivatives of this compound have been studied for their role as dopamine D3 and D4 receptor antagonists, indicating their potential in neurological and psychiatric disorder treatments (Ohmori et al., 1996).
Chemical Synthesis and Development
Synthesis of Derivatives
Various derivatives of this compound have been synthesized for different applications, including intermediates for other complex molecules. These syntheses often involve novel methodologies and provide insights into the versatility of the compound (Zhang et al., 2018).
Asymmetric Synthesis
The compound has been used in studies focusing on asymmetric synthesis, showcasing its importance in producing enantiomerically pure compounds, which are crucial in pharmaceutical development (Asami et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPYTSZAGPUJC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


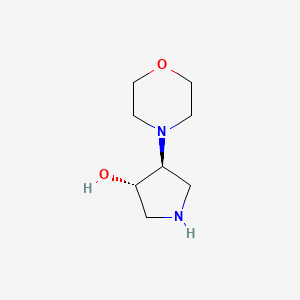

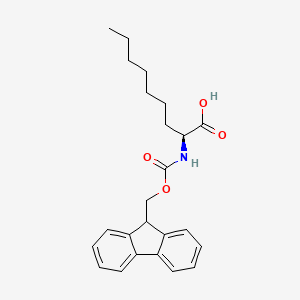

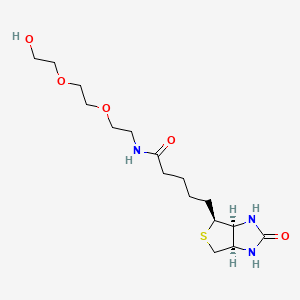
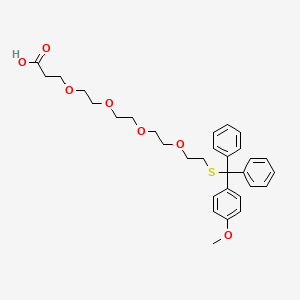

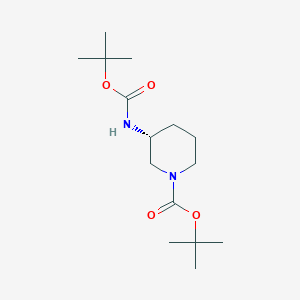
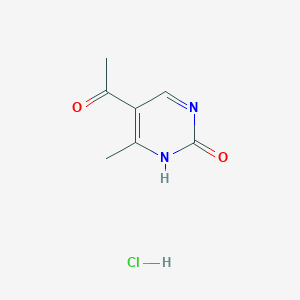
![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)
